tert-Pentyl-d6 Chloride
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Overview
Description
tert-Pentyl-d6 Chloride: is a deuterated analog of tert-Pentyl Chloride, also known as 2-chloro-2-methylbutane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5H5D6Cl, and it has a molecular weight of 112.63 g/mol . This compound is primarily used in scientific research as a labeled compound for various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Pentyl-d6 Chloride can be synthesized through the reaction of tert-Pentyl alcohol with concentrated hydrochloric acid. The reaction proceeds via an S_N1 mechanism, where the alcohol is first protonated to form an oxonium ion, followed by the formation of a carbocation intermediate. The chloride ion then attacks the carbocation to form tert-Pentyl Chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process typically involves the reaction of tert-Pentyl-d6 alcohol with deuterated hydrochloric acid under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Pentyl-d6 Chloride primarily undergoes nucleophilic substitution reactions due to the presence of the chloride leaving group. The most common reaction is the S_N1 reaction, where the compound reacts with nucleophiles to form various substituted products .
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Major Products:
Hydrolysis: Reaction with water forms tert-Pentyl alcohol.
Amination: Reaction with amines forms tert-Pentyl amines.
Thioether Formation: Reaction with thiols forms tert-Pentyl thioethers.
Scientific Research Applications
Chemistry: tert-Pentyl-d6 Chloride is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme kinetics. Its deuterium labeling allows for precise tracking of the compound within biological systems .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals, where deuterium labeling is essential for studying the pharmacokinetics and metabolic stability of these compounds .
Mechanism of Action
The mechanism of action of tert-Pentyl-d6 Chloride involves its participation in nucleophilic substitution reactions. The compound undergoes an S_N1 reaction mechanism, where the rate-determining step is the formation of a carbocation intermediate. This intermediate is highly reactive and readily reacts with nucleophiles to form the final substituted product . The presence of deuterium atoms does not significantly alter the reaction mechanism but provides valuable information in kinetic isotope effect studies .
Comparison with Similar Compounds
- tert-Pentyl Chloride (2-chloro-2-methylbutane)
- tert-Amyl Chloride (2-chloro-2-methylpropane)
- tert-Butyl Chloride (2-chloro-2-methylpropane)
Uniqueness: tert-Pentyl-d6 Chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring isotopic labeling. The deuterium atoms provide a distinct advantage in NMR spectroscopy and kinetic studies, allowing for more precise and accurate measurements compared to non-deuterated analogs .
Properties
Molecular Formula |
C5H11Cl |
---|---|
Molecular Weight |
112.63 g/mol |
IUPAC Name |
2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |
InChI Key |
CRNIHJHMEQZAAS-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])Cl |
Canonical SMILES |
CCC(C)(C)Cl |
Origin of Product |
United States |
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